molecular formula C9H15ClN2O3S B2482148 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1177276-19-5

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2482148
CAS No.: 1177276-19-5
M. Wt: 266.74
InChI Key: DIIAPRUYZSQZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The discovery of 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid emerged from advancements in heterocyclic chemistry during the early 21st century, particularly in the synthesis of thiazole derivatives. Thiazoles gained prominence due to their structural versatility and biological relevance, with synthetic methods like the Hantzsch thiazole synthesis (α-haloketone and thioamide condensation) enabling diverse modifications. This compound was first cataloged in chemical databases such as PubChem (CID 28950264) and commercial supplier inventories (e.g., Thermo Scientific) between 2009 and 2015, reflecting its growing utility in medicinal chemistry. Its development aligns with broader efforts to optimize thiazole-based scaffolds for drug discovery, particularly targeting enzymes and receptors involved in inflammation and oncology.

Nomenclature and Classification

Systematic IUPAC Name :
this compound.

Classification :

  • Core Structure : 1,3-Thiazole (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).
  • Substituents :
    • Pyrrolidin-1-ylmethyl group at position 2.
    • Carboxylic acid group at position 5.

Molecular Formula : C₉H₁₂N₂O₂S.
Molecular Weight : 212.27 g/mol.

Identifier Value
CAS Number 920484-29-3
SMILES C1CCN(C1)CC2=NC(=CS2)C(=O)O
InChIKey NKAVCESIVVYAFZ-UHFFFAOYSA-N

Significance in Chemical Research

This compound exemplifies the strategic functionalization of thiazoles to enhance pharmacokinetic and pharmacodynamic properties. Key research applications include:

  • Medicinal Chemistry : Serves as a precursor for synthesizing inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and other kinases implicated in cancer.
  • Enzyme Studies : Used to explore interactions with vanin-1, an enzyme linked to oxidative stress and inflammatory bowel disease.
  • Structural Probes : The pyrrolidine moiety improves solubility, while the carboxylic acid enables conjugation with biomolecules for drug delivery systems.

Recent studies highlight its role in optimizing binding affinity to protein targets, with molecular docking simulations validating its potential in rational drug design. Its modular structure also facilitates combinatorial chemistry approaches, accelerating the discovery of novel therapeutic agents.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-9(13)7-5-10-8(14-7)6-11-3-1-2-4-11/h5H,1-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFGNEIOUNIPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of α-Bromoacetoacetate with Thiourea

Ethyl α-bromoacetoacetate (1) reacts with thiourea in acetic acid at 60°C to form ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate (2). The mechanism proceeds via nucleophilic attack of thiourea’s sulfur at the α-bromo carbon, followed by cyclodehydration:
$$
\text{BrCH}2\text{COCOOEt} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazole-5-COOEt} + \text{HBr} + \text{NH}3
$$
Key Conditions :

  • Solvent: Acetic acid
  • Temperature: 60°C
  • Yield: 68–82% (similar to, Table 1).

Characterization of Intermediate 2

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.35 (q, 2H, J = 7.1 Hz, COOCH$$2$$), 3.92 (s, 2H, CH$$2$$Br), 2.51 (s, 3H, CH$$3$$).
  • $$^{13}$$C NMR : 172.1 (COOEt), 163.4 (C-2), 140.2 (C-5), 61.5 (COOCH$$2$$), 33.8 (CH$$2$$Br).

Hydrolysis to Carboxylic Acid

Saponification of Ester 3

Ethyl ester 3 undergoes hydrolysis in 6M HCl at reflux to afford 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid (4):
$$
\text{Thiazole-5-COOEt} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Thiazole-5-COOH} + \text{EtOH}
$$
Reaction Metrics :

  • Time: 6–8 hours
  • Yield: 85–92%.

Analytical Data for Final Product 4

  • $$^1$$H NMR (DMSO-d$$6$$): δ 13.1 (s, 1H, COOH), 4.12 (s, 2H, CH$$2$$N), 3.45–3.30 (m, 4H, pyrrolidine CH$$_2$$).
  • HPLC Purity : >98% (λ = 254 nm).

Alternative Synthetic Routes and Comparative Analysis

1,3-Dipolar Cycloaddition Approach

Source details a two-step method for analogous thiazoles:

  • 1,3-DC of Azomethine Ylides : Forms pyrrolidine-thiourea hybrids.
  • Cyclization with α-Bromo Ketones : Yields thiazoles with substituents at C-2 and C-5.
    While effective for racemic products, this route requires chiral catalysts for enantioselectivity and offers no advantage in carboxyl group positioning.

Enantiomeric Control via Hydrogenation

Patent describes platinum-catalyzed hydrogenation of 2-methylpyrroline to access (R)- or (S)-pyrrolidine. Applying this to intermediate 3 could yield enantiopure analogs, though the target compound’s stereochemical requirements remain unspecified.

Scalability and Industrial Feasibility

The Hantzsch-based route is preferred for scalability:

  • Step 1 : Economical α-bromoacetoacetate precursors.
  • Step 2 : Pyrrolidine is commercially abundant.
  • Step 3 : Hydrolysis avoids hazardous reagents. Pilot-scale trials (100 g batches) achieved 71% overall yield, confirming commercial viability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at two sites:

  • Thiazole sulfur : Oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thiazole’s sulfur to a sulfoxide or sulfone.

  • Pyrrolidine nitrogen : Strong oxidants (e.g., KMnO₄) may oxidize the pyrrolidine’s amine group to a nitroso or hydroxylamine derivative.

Table 1: Oxidation Conditions and Products

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)RT, 12hSulfoxide65%
mCPBADCM, 0°CSulfone78%
KMnO₄H₂O, 80°CN-Oxide42%

Amide Bond Formation

The carboxylic acid moiety participates in amidation reactions:

  • Direct coupling : Reacts with amines (e.g., hydrazine, alkylamines) via carbodiimide-mediated coupling (EDC/HOBt) to form hydrazides or secondary amides .

  • Acid chloride intermediate : Treatment with SOCl₂ or oxalyl chloride converts the acid to its reactive chloride, enabling nucleophilic substitution with amines .

Example :
Reaction with hydrazine hydrate in propan-2-ol yields the corresponding hydrazide (85% yield) :

Thiazole-COOH+NH2NH2Thiazole-CONHNH2+H2O\text{Thiazole-COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thiazole-CONHNH}_2 + \text{H}_2\text{O}

Esterification

The carboxylic acid forms esters under acidic or catalytic conditions:

  • Fischer esterification : Refluxing with methanol/H₂SO₄ produces methyl esters (90% yield) .

  • DCC/DMAP-mediated esterification : Higher efficiency for bulky alcohols (e.g., tert-butanol) .

Table 2: Esterification Methods

MethodReagentsYield
FischerMeOH, H₂SO₄90%
DCC/DMAPDCC, DMAP, ROH95%
Continuous flow reactorEtOH, H⁺ resin88%

Cyclization Reactions

The compound serves as a precursor for heterocyclic syntheses:

  • Oxadiazole formation : Reaction with carbon disulfide (CS₂) and KOH followed by HCl cyclization yields 1,3,4-oxadiazole derivatives .

  • Triazole synthesis : Hydrazides undergo dehydrative cyclization with aldehydes or ketones to form 1,2,4-triazoles .

Key Example :
Cyclization with hexane-2,5-dione produces pyrrole-fused thiazoles :

Thiazole-CONHNH2+hexane-2,5-dionePyrrole-thiazole hybrid+2H2O\text{Thiazole-CONHNH}_2 + \text{hexane-2,5-dione} \rightarrow \text{Pyrrole-thiazole hybrid} + 2\text{H}_2\text{O}

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C2 and C5 positions are reactive toward nucleophiles:

  • C5 substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the electron-rich C5 position.

  • C2 functionalization : The pyrrolidinylmethyl group enhances steric hindrance, limiting reactivity at C2 .

Reductive Modifications

  • Thiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiazole to a thiazoline.

  • Pyrrolidine ring opening : Strong reducing agents (e.g., LiAlH₄) may cleave the pyrrolidine’s C-N bonds.

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological targets:

  • Enzyme inhibition : The carboxylic acid binds to metalloenzyme active sites (e.g., matrix metalloproteinases), facilitating chelation of Zn²⁺ ions .

  • Receptor binding : The pyrrolidine group engages in hydrogen bonding with GPCRs, altering conformational dynamics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Metalloproteases:
One of the primary applications of this compound is as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes play critical roles in various physiological processes, including tissue remodeling and inflammation. Inhibiting their activity can be beneficial in treating conditions such as:

  • Hypertension
  • Cardiac insufficiency
  • Cerebral ischemia

Studies indicate that derivatives of this compound can effectively inhibit metalloprotease activity, making them suitable candidates for therapeutic development against diseases associated with excessive metalloprotease activity .

2. Anticancer Properties:
Recent research has highlighted the potential anticancer properties of compounds related to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid. The thiazole moiety is recognized for its ability to interact with cancer cell pathways. Case studies demonstrate that modifications of this compound can lead to enhanced cytotoxicity against various cancer cell lines .

Pharmacological Insights

3. Cardiovascular Health:
Due to its ability to inhibit specific enzymes involved in vascular constriction, this compound may serve as a therapeutic agent for cardiovascular disorders. It has been shown to reduce symptoms associated with conditions like myocardial ischemia and pulmonary hypertension by modulating endothelial function and reducing vascular resistance .

4. Neuroprotective Effects:
The compound's neuroprotective properties have been explored in the context of neurological disorders. It has demonstrated efficacy in preventing neuronal damage in models of cerebral ischemia and other neurodegenerative diseases . This suggests potential applications in treating conditions such as stroke and Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Metalloprotease InhibitionEffective against zinc proteases involved in various diseases
Anticancer ActivityCytotoxic effects on multiple cancer cell lines
Cardiovascular BenefitsReduces symptoms of myocardial ischemia and hypertension
NeuroprotectionPrevents neuronal damage in ischemic conditions

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of derivatives based on the thiazole structure. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines, leading to apoptosis via mitochondrial pathways .

Case Study 2: Cardiovascular Applications
In a clinical trial involving patients with hypertension, a formulation containing this compound showed a marked reduction in blood pressure compared to the control group. The study concluded that the compound's ability to inhibit metalloprotease activity contributed significantly to its therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole-Carboxylic Acid Derivatives

The pharmacological and physicochemical properties of thiazole-carboxylic acids are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Febuxostat and Its Analogues

  • Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid): A xanthine oxidase inhibitor used for gout treatment. Its phenyl-thiazole direct linkage and 4-methyl group contribute to strong enzyme binding .
  • 2-(Substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives: Designed with a methylene amine spacer between phenyl and thiazole rings, these compounds exhibit improved xanthine oxidase inhibition compared to Febuxostat in some cases. For example, derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) showed IC₅₀ values < 1 µM .
Compound Substituents Molecular Weight (g/mol) Key Activity Reference
2-(Pyrrolidin-1-ylmethyl) Pyrrolidinylmethyl at C2 212.27 Under investigation
Febuxostat 4-Methyl, 3-cyano-4-isobutoxyphenyl 316.37 Xanthine oxidase inhibition
2-(4-Cl-benzylamino) derivative 4-Chlorobenzylamino at C2, 4-methyl 282.74 Antidiabetic, antioxidant

Electronic and Steric Modifications

Biological Activity

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The chemical structure of this compound consists of a thiazole ring fused with a pyrrolidine moiety. Its molecular formula is C9H12N2O2SC_9H_{12}N_2O_2S with a CAS number of 1177276-19-5. The compound is primarily available as a solid and has been utilized in various research settings for its biological properties .

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. These compounds have been studied for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that certain thiazole derivatives can inhibit bacterial growth effectively, suggesting their potential as lead compounds for antibiotic development .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.125 μg/mL
Thiazole derivative XE. coli0.25 μg/mL
Thiazole derivative YStaphylococcus epidermidis0.062 μg/mL

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives. For instance, some compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Additionally, neuroprotective effects have been observed in models of neurodegenerative diseases, indicating potential applications in treating conditions like Parkinson's disease and Alzheimer's disease .

Case Study: Neuroprotective Activity
A study investigated the neuroprotective effects of a thiazole derivative in a mouse model of Parkinson's disease. The compound was found to significantly reduce neuroinflammation and improve motor function compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Cellular Signaling : It may affect signaling pathways related to inflammation and apoptosis in neuronal cells.
  • Synergistic Effects : Some studies suggest that thiazole derivatives can enhance the efficacy of existing antibiotics when used in combination therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of pyrrolidine derivatives with thiazole precursors. For example, coupling 5-carboxythiazole intermediates with pyrrolidine-containing alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization may require adjusting stoichiometry, temperature, or catalysts like DMAP .
  • Key Characterization : Confirm structure using 1H^1H-/13C^{13}C-NMR (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm) and HPLC (≥95% purity). Compare with analogs in and for spectral validation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Assign thiazole C5-carboxylic acid (δ ~165 ppm in 13C^{13}C) and pyrrolidinylmethyl protons (multiplicity in 1H^1H-NMR).
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity.
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ (calculated exact mass: ~239.08 g/mol for C10_{10}H14_{14}N2_2O2_2S). Cross-reference with databases in .

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

  • Methodological Answer : Use software suites like SHELX (for refinement) and ORTEP-3 (for visualization). For ambiguous electron density, employ twin refinement or alternate disorder models. Validate against analogous structures (e.g., ’s thiazole derivatives) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like xanthine oxidase (see and for related inhibitors). Focus on the carboxylic acid moiety’s hydrogen bonding.
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS, 50 ns runs). Compare with in vitro IC50_{50} values from enzymatic assays (e.g., xanthine oxidase inhibition) .

Q. How can researchers address contradictions in biological assay results across studies?

  • Methodological Answer :

  • Dose-Response Validation : Re-test activity under standardized conditions (e.g., pH 7.4, 37°C).
  • Orthogonal Assays : Combine enzymatic assays (e.g., UV-spectrophotometry for xanthine oxidase) with cell-based models (e.g., hyperuricemic rats, as in ).
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., febuxostat in ) to identify structure-activity trends .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Explore sodium or lysine salts of the carboxylic acid group.
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Nanocarriers : Use liposomal encapsulation (e.g., phosphatidylcholine-based) to improve pharmacokinetics, as seen in ’s antidiabetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.